Technical Guide: Synthesis and Characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Technical Guide: Synthesis and Characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The 1,4-benzothiazine scaffold is a well-established pharmacophore present in various biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This document outlines a detailed experimental protocol for the synthesis of the title compound. Furthermore, it presents a summary of its physicochemical properties and predicted spectral data based on analogues, in the absence of publicly available experimental spectra. Standard characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are detailed. Additionally, a generalized biological context and a representative signaling pathway are discussed to highlight the potential therapeutic relevance of this class of compounds.
Introduction
The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with significant pharmacological activities.[4] These activities are diverse, ranging from antimicrobial and antifungal to anticancer, anti-inflammatory, and antihypertensive effects.[1][5] The structural resemblance of the 1,4-benzothiazine core to phenothiazines, known for their antipsychotic properties, has also spurred interest in its neurological applications.[6] The introduction of a 3-oxo group and a carboxylate moiety at the 6-position of the benzothiazine ring system, as in Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, is anticipated to modulate its biological profile, making it a target of interest for synthetic and medicinal chemists. This guide provides a detailed methodology for its synthesis and characterization to facilitate further research and development.
Synthesis
The synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be achieved via a copper-catalyzed intramolecular cyclization reaction. The following protocol is based on established synthetic routes for similar compounds.
Synthesis Workflow
Caption: Synthesis workflow for the target compound.
Experimental Protocol
A suspension of methyl 3-iodo-4-aminobenzoate (1 mmol), methyl thioglycolate (1.5 eq.), cuprous(I) iodide (0.05 mmol), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol), and cesium carbonate (2 eq.) in anhydrous 1,4-dioxane (4 mL) is prepared in a reaction vial. The suspension is degassed by passing a stream of nitrogen through it for 3 minutes with stirring. The vial is then sealed, and the reaction mixture is heated in an oil bath at 100 °C for 15 hours. After completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue is purified by silica gel column chromatography using a 5% dichloromethane solution in methanol as the eluent to yield the final product as a beige solid.
Characterization
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Appearance | Predicted to be a beige solid |
| CAS Number | 188614-01-9 |
Predicted Spectral Data
Disclaimer: The following spectral data is predicted based on the chemical structure and data from closely related analogs. Experimental verification is required for confirmation.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.8 | br s | 1H | N-H |
| ~7.7 - 7.5 | m | 3H | Aromatic C-H |
| ~3.8 | s | 3H | O-CH₃ |
| ~3.5 | s | 2H | S-CH₂-C=O |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166.0 | C=O (ester) |
| ~165.0 | C=O (amide) |
| ~140.0 - 115.0 | Aromatic C |
| ~52.0 | O-CH₃ |
| ~30.0 | S-CH₂ |
Table 3: Predicted FTIR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3200 | N-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1670 | C=O stretch (amide) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
|---|---|
| 223 | [M]⁺ |
| 192 | [M - OCH₃]⁺ |
| 164 | [M - COOCH₃]⁺ |
Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be obtained using a potassium bromide (KBr) pellet method, with spectra recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would be performed to determine the molecular weight and fragmentation pattern of the compound.
Biological Context and Potential Signaling Pathways
Disclaimer: The following discussion is based on the known biological activities of the broader class of 1,4-benzothiazine derivatives. The specific activity of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has not been experimentally determined.
Derivatives of 1,4-benzothiazine are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The anticancer effects of some benzothiazole and benzothiazine derivatives have been linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis.[11][12] One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a pivotal role in inflammation and cancer.
Generalized NF-κB Signaling Pathway
Caption: Generalized NF-κB signaling pathway potentially targeted by 1,4-benzothiazine derivatives.
This diagram illustrates how pro-inflammatory stimuli can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases the NF-κB dimer (p50-p65), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. Some benzothiazine derivatives are hypothesized to exert their anti-inflammatory and anticancer effects by inhibiting key components of this pathway, such as the IKK complex.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. While a specific synthetic protocol is available, the lack of published experimental characterization data necessitates the use of predicted spectral values, which require empirical validation. The diverse biological activities associated with the 1,4-benzothiazine scaffold underscore the potential of this compound as a valuable subject for further investigation in the field of drug discovery. The provided protocols and theoretical data serve as a starting point for researchers aiming to explore the therapeutic potential of this and related molecules.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
